molecular formula C14H17FN2O3S B071051 (R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one CAS No. 168828-72-6

(R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Cat. No.: B071051
CAS No.: 168828-72-6
M. Wt: 312.36 g/mol
InChI Key: TUECWCXPYKEVPZ-LLVKDONJSA-N
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Description

®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The unique structural features of this compound, including the presence of a fluorine atom and a thiomorpholine ring, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Thiomorpholine ring formation: This step may involve the reaction of a suitable amine with a sulfur-containing reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxazolidinone ring can be reduced to an amino alcohol under hydrogenation conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving fluorine and sulfur-containing compounds.

    Medicine: Potential use as an antibiotic or other therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one would depend on its specific biological target. In the case of antibiotics, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The presence of the fluorine and thiomorpholine groups may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic.

    Tedizolid: Another oxazolidinone with improved potency and pharmacokinetic properties.

Uniqueness

®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to the presence of the fluorine atom and thiomorpholine ring, which may confer distinct chemical and biological properties compared to other oxazolidinones.

Properties

IUPAC Name

(5R)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3S/c15-12-7-10(17-8-11(9-18)20-14(17)19)1-2-13(12)16-3-5-21-6-4-16/h1-2,7,11,18H,3-6,8-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUECWCXPYKEVPZ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441570
Record name (R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168828-72-6
Record name (R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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